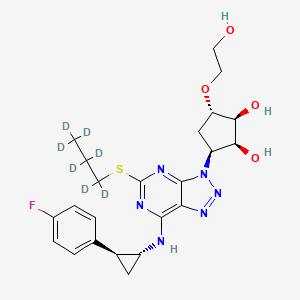
Ticagrelor impurity-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ticagrelor impurity-d7 is a deuterated form of an impurity found in ticagrelor, a medication used to reduce the risk of cardiovascular events such as heart attacks and strokes. Ticagrelor is a P2Y12 receptor antagonist that inhibits platelet aggregation, making it an essential drug in the management of acute coronary syndrome and other cardiovascular conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ticagrelor impurity-d7 involves several steps, including the condensation of pyrimidine amine derivatives with cyclopentyl derivatives, followed by the construction of triazole compounds through diazotization. The process typically uses reagents such as ethylene glycol, water, acetonitrile, and hydrochloric acid . The reaction conditions are optimized to ensure high yield and purity, with each stage independently optimized for scalability and safety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of safer and more efficient reagents, such as resin-NO2, to catalyze the formation of the triazole ring. This method ensures a high overall yield and purity, making it suitable for commercial production .
Chemical Reactions Analysis
Types of Reactions
Ticagrelor impurity-d7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, acetonitrile, and ethylene glycol. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions include various intermediates and by-products, which are further purified to obtain the final compound with high purity and yield .
Scientific Research Applications
Ticagrelor impurity-d7 has several scientific research applications, including:
Mechanism of Action
Ticagrelor impurity-d7 exerts its effects by interacting with the P2Y12 receptor, similar to ticagrelor. The P2Y12 receptor couples with Gαi2 and other Gi proteins, inhibiting adenylyl cyclase and activating PI3K, Akt, Rap1b, and potassium channels. These downstream effects mediate hemostasis and lead to platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: Another P2Y12 receptor antagonist but with irreversible binding.
Prasugrel: Similar to clopidogrel, it also binds irreversibly to the P2Y12 receptor.
Cangrelor: A reversible P2Y12 receptor antagonist like ticagrelor but with a different chemical structure.
Uniqueness
Ticagrelor impurity-d7 is unique due to its deuterated form, which provides stability and allows for more precise analytical measurements. Its reversible binding to the P2Y12 receptor also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C23H29FN6O4S |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
(1S,2S,3S,5S)-3-[7-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C23H29FN6O4S/c1-2-9-35-23-26-21(25-15-10-14(15)12-3-5-13(24)6-4-12)18-22(27-23)30(29-28-18)16-11-17(34-8-7-31)20(33)19(16)32/h3-6,14-17,19-20,31-33H,2,7-11H2,1H3,(H,25,26,27)/t14-,15+,16-,17-,19-,20+/m0/s1/i1D3,2D2,9D2 |
InChI Key |
ASMJTLOWUSPYAW-GFLZYEQCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC=C(C=C5)F |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















